![molecular formula C13H11Cl2N3O3S B4886113 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide CAS No. 18981-89-0](/img/structure/B4886113.png)
4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide
描述
4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzenesulfonamide, commonly known as DCB, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. DCB is a sulfonamide-based compound that has been extensively studied for its mechanism of action and biochemical and physiological effects.
作用机制
DCB exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX and matrix metalloproteinases. DCB binds to the active site of carbonic anhydrase IX and prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in tumor growth and angiogenesis. DCB also binds to the active site of matrix metalloproteinases and prevents the breakdown of extracellular matrix, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
DCB has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, DCB has been shown to decrease tumor growth and angiogenesis. In inflammation models, DCB has been shown to decrease inflammation and tissue damage. In autoimmune disorder models, DCB has been shown to decrease the production of autoantibodies and improve disease symptoms.
实验室实验的优点和局限性
DCB has several advantages for lab experiments, including its high purity, stability, and specificity for its target enzymes. However, DCB also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for research on DCB. One direction is to optimize the synthesis method of DCB to improve its yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of DCB in vivo to determine its efficacy and safety in animal models. Additionally, further research is needed to investigate the potential therapeutic applications of DCB in other diseases such as cardiovascular diseases and neurodegenerative diseases.
科学研究应用
DCB has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. DCB has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many solid tumors. Inhibition of carbonic anhydrase IX activity leads to a decrease in tumor growth and angiogenesis. DCB has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tissue remodeling. Inhibition of matrix metalloproteinases activity leads to a decrease in inflammation and tissue damage.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-sulfamoylphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O3S/c14-11-6-3-9(7-12(11)15)18-13(19)17-8-1-4-10(5-2-8)22(16,20)21/h1-7H,(H2,16,20,21)(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYARBSJEHPSWTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290670 | |
Record name | benzenesulfonamide, 4-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
18981-89-0 | |
Record name | NSC528481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC70271 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | benzenesulfonamide, 4-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90290670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。